Home > Products > Building Blocks P4691 > Zuclopenthixol
Zuclopenthixol - 53772-83-1

Zuclopenthixol

Catalog Number: EVT-335085
CAS Number: 53772-83-1
Molecular Formula: C22H25ClN2OS
Molecular Weight: 401.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zuclopenthixol is the cis(Z)-isomer of Clopenthixol, a thioxanthene derivative classified as a typical antipsychotic. [] It is utilized in scientific research to study its impact on various biological systems, particularly focusing on its interaction with dopamine receptors.

Future Directions
  • Further investigations into the pro-oxidant and antioxidant properties of Zuclopenthixol are crucial to understanding its impact on cellular oxidative stress, particularly in the context of dementia and psychosis. []
  • Given its potential anti-tumor activity, exploring its mechanism of action in inhibiting melanoma growth and metastasis could lead to novel therapeutic strategies. []
  • Investigating its impact on cognitive functions in various neurological conditions could provide insights into its potential benefits and limitations. [, ]

Clopenthixol

    Compound Description: Clopenthixol is a typical antipsychotic belonging to the thioxanthene class. It exists as two geometric isomers, cis(Z)-clopenthixol and trans(E)-clopenthixol. Zuclopenthixol is the cis(Z)-isomer of clopenthixol and possesses the pharmacological activity while the trans(E)- isomer is inactive. [, ]

    Relevance: Zuclopenthixol is a purified isomer of clopenthixol. They share a nearly identical chemical structure, with the key difference being the spatial arrangement of atoms around a double bond. This subtle difference results in zuclopenthixol being the active form of the drug. [, ]

Trans(E)-clopenthixol

    Compound Description: Trans(E)-clopenthixol is the inactive geometric isomer of clopenthixol. It is not used clinically. []

    Relevance: Trans(E)-clopenthixol is formed as a metabolite of zuclopenthixol in the body. While zuclopenthixol is the active isomer, the trans(E)-clopenthixol isomer lacks pharmacological activity. []

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic belonging to the butyrophenone class. It is frequently used for the management of acute psychosis and agitation due to its sedative properties. [, , , ]

    Relevance: Haloperidol serves as a common comparator to zuclopenthixol in numerous studies evaluating the efficacy and side effects of antipsychotics for schizophrenia and similar serious mental illnesses. Both drugs demonstrate efficacy in managing symptoms but may differ in their side effect profiles, onset of action, and required administration frequency. [, , , ]

Risperidone

    Compound Description: Risperidone is an atypical antipsychotic. It is frequently used in the treatment of schizophrenia and bipolar disorder. [, , , ]

    Relevance: Risperidone is a newer generation antipsychotic that is often compared to zuclopenthixol in clinical trials. While both drugs are effective in treating schizophrenia, risperidone is associated with a lower risk of extrapyramidal side effects (movement disorders) compared to zuclopenthixol. [, , , ]

Chlorpromazine

    Compound Description: Chlorpromazine is a typical antipsychotic belonging to the phenothiazine class. It was one of the first antipsychotics to be widely used. []

    Relevance: Chlorpromazine is another typical antipsychotic used as a comparator to zuclopenthixol in clinical trials. Both drugs belong to the first generation of antipsychotics and share similar efficacy but can cause extrapyramidal side effects. []

Perphenazine

    Compound Description: Perphenazine is a typical antipsychotic belonging to the piperazine class of phenothiazines. []

    Relevance: Perphenazine is another typical antipsychotic that has been compared to zuclopenthixol in terms of efficacy and side effects. Studies suggest that zuclopenthixol may lead to a higher need for medications to manage extrapyramidal side effects compared to perphenazine. []

Sulpiride

    Compound Description: Sulpiride is a benzamide antipsychotic. It is often categorized as an atypical antipsychotic due to its lower risk of extrapyramidal side effects compared to typical antipsychotics. []

    Relevance: Sulpiride is an antipsychotic that has been compared to zuclopenthixol in clinical trials, particularly in terms of their side effect profile, specifically weight gain. Studies suggest comparable levels of weight gain between the two drugs. []

Zuclopenthixol Acetate (Acuphase)

    Compound Description: Zuclopenthixol acetate is a short-acting intramuscular formulation of zuclopenthixol. It is designed for rapid initiation of treatment in acute psychotic episodes. [, , ]

    Relevance: Zuclopenthixol acetate is a different formulation of zuclopenthixol, designed for rapid action and short-term management of acute psychosis. It is often compared to other intramuscular antipsychotics like haloperidol for efficacy in managing agitation and aggression in acute settings. [, , ]

Zuclopenthixol Decanoate

    Compound Description: Zuclopenthixol decanoate is a long-acting intramuscular formulation of zuclopenthixol. It is administered every 2 to 4 weeks to maintain stable antipsychotic levels in the blood. [, , , ]

    Relevance: Zuclopenthixol decanoate is the long-acting depot formulation of zuclopenthixol, intended for maintenance treatment of schizophrenia. This formulation is beneficial for individuals who struggle with medication adherence. Studies often compare its efficacy and side effect profile to other long-acting antipsychotic injections. [, , , ]

Classification
  • Type: Small Molecule
  • Drug Class: Typical Antipsychotic
  • Chemical Formula: C22H25ClN2OS
  • Molar Mass: 400.97 g/mol
  • Mechanism of Action: Dopamine receptor antagonist (D1 and D2), with additional activity at serotonin receptors (5-HT2A) and alpha-adrenergic receptors .
Synthesis Analysis

The synthesis of zuclopenthixol involves several steps that typically include the formation of the thioxanthene core and subsequent modifications to achieve the desired pharmacological properties. While specific proprietary methods may vary, a general synthetic pathway can be outlined as follows:

  1. Formation of Thioxanthene Core: The initial step often involves the synthesis of the thioxanthene structure by replacing the oxygen atom in xanthene with sulfur.
  2. Side Chain Attachment: The addition of a propyl chain and a piperazine moiety occurs through nucleophilic substitution reactions.
  3. Final Modifications: The compound may undergo various chemical modifications to enhance its pharmacokinetic properties, such as solubility and bioavailability.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps .

Molecular Structure Analysis

Zuclopenthixol features a complex molecular structure characterized by:

  • Core Structure: A thioxanthene ring system that provides the framework for its activity.
  • Functional Groups: The presence of a piperazine ring contributes to its receptor binding capabilities.
  • Stereochemistry: It exists as a cis-isomer, which is crucial for its pharmacological activity.

The three-dimensional structure can be represented using various computational models, revealing how spatial orientation affects its interaction with biological targets .

Chemical Reactions Analysis

Zuclopenthixol participates in several chemical reactions relevant to its pharmacology:

  1. Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that are pharmacologically inactive.
  2. Degradation Pathways: Under certain conditions, zuclopenthixol can undergo forced degradation, which has been studied using high-performance liquid chromatography (HPLC) methods to identify impurities and degradation products .
  3. Receptor Binding Interactions: The binding interactions with dopamine receptors involve conformational changes that stabilize the antagonist state, preventing receptor activation.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with zuclopenthixol .

Mechanism of Action

The primary mechanism of action for zuclopenthixol involves:

  • Dopamine Receptor Antagonism: By blocking D1 and D2 receptors in the central nervous system, zuclopenthixol mitigates symptoms associated with psychosis.
  • Serotonin Receptor Interaction: Its action at 5-HT2A receptors may contribute to alleviating mood symptoms linked to schizophrenia.
  • Alpha-Adrenergic Blockade: This property can lead to side effects such as sedation and hypotension.

Pharmacokinetic studies indicate that zuclopenthixol has a bioavailability of approximately 49% when administered orally, with peak serum concentrations reached within four hours post-dose .

Physical and Chemical Properties Analysis

Zuclopenthixol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a liquid formulation for injection or oral administration.
  • Solubility: Highly soluble in organic solvents like methanol; limited solubility in water.
  • Stability: Stability studies have indicated that it maintains integrity under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Protein Binding: Approximately 98% protein binding enhances its pharmacological efficacy by prolonging circulation time in the bloodstream .
Applications

Zuclopenthixol is primarily used in clinical settings for:

  • Treatment of Schizophrenia: Effective in managing acute psychotic episodes and chronic schizophrenia.
  • Sedation in Acute Psychosis: Used for rapid sedation in inpatient settings through intramuscular formulations.
  • Long-term Management: Available as depot injections for patients with poor adherence to oral medication regimens.

Emerging research also explores potential applications beyond psychiatry, including investigations into its efficacy against certain types of cancer through derivatives targeting specific pathways like ErbB2/HER2 .

Chemical and Pharmacological Foundations of Zuclopenthixol

Structural Characterization and Isomerism

Zuclopenthixol (C₂₂H₂₅ClN₂OS; molecular mass 400.97 g/mol) is a thioxanthene derivative distinguished by a tricyclic aromatic system where a sulfur atom replaces the oxygen atom of the xanthene scaffold. Its chemical name is (Z)-2-[4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol, reflecting the presence of a piperazinyl-ethanol side chain linked via a propylidene spacer to the thioxanthene nucleus [1] [5]. The compound exhibits geometric isomerism due to the presence of a double bond in the propylidene chain. Zuclopenthixol is the pharmacologically active cis-(Z) isomer of clopenthixol, where the 2-chloro substituent and the side chain reside on the same side of the thioxanthene double bond. This spatial orientation is critical for optimal receptor binding, as the trans-(E) isomer (clopenthixol) demonstrates significantly reduced antipsychotic potency. The crystalline cis-(Z) isomer displays a melting point of 84–85°C, while its dihydrochloride salt (CAS 58045-23-1) decomposes at 250–260°C [1] [5] [6]. Key impurities identified during synthesis and storage include 2-chlorothioxanthone (Impurity B, residual starting material) and zuclopenthixol decanoate (Impurity A, esterification byproduct) [9].

Table 1: Structural and Physicochemical Properties of Zuclopenthixol

PropertyValue/Descriptor
Molecular FormulaC₂₂H₂₅ClN₂OS
Molecular Weight400.97 g/mol
Isomeric Formcis-(Z) isomer
XLogP4.12
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Topological Polar SA52.01 Ų
Melting Point (base)84–85°C
CAS Registry Number53772-83-1 (base); 58045-23-1 (dihydrochloride)

Molecular Targets and Receptor Binding Dynamics

Zuclopenthixol functions primarily as a high-affinity antagonist at dopamine D₁ and D₂ receptors, with additional significant activity at serotonin 5-HT₂ and alpha₁-adrenergic receptors. Its binding profile (Ki values in the nanomolar range) underpins its antipsychotic efficacy and distinguishes it from phenothiazine antipsychotics [1] [4] [6]:

  • Dopaminergic System: Equipotent antagonism at D₁ (Ki ≈ 1.8 nM) and D₂ (Ki ≈ 0.7 nM) receptors disrupts mesolimbic and mesocortical dopamine pathways, mitigating positive psychotic symptoms (e.g., hallucinations, delusions). This dual antagonism is demonstrated in vivo by blockade of contralateral circling behavior in 6-hydroxydopamine-lesioned rats [6].
  • Serotonergic System: High affinity for 5-HT₂A receptors (Ki ≈ 0.3 nM) may contribute to efficacy against negative symptoms (e.g., social withdrawal) and lower extrapyramidal symptom liability relative to pure D₂ antagonists.
  • Adrenergic System: Potent alpha₁-adrenoceptor antagonism (Ki ≈ 0.7 nM) correlates with autonomic side effects but may augment antipsychotic effects.
  • Selectivity Profile: Negligible affinity for muscarinic acetylcholine receptors (distinguishing it from sedating phenothiazines), weak histamine H₁ blockade, and minimal alpha₂-adrenoceptor interaction [4] [6]. Positron emission tomography (PET) confirms dose-dependent D₂ receptor occupancy in humans, directly linked to its clinical effects [6].

Table 2: Receptor Binding Affinity Profile of Zuclopenthixol

ReceptorAffinity (Ki, nM)Primary ActionClinical Correlate
D₂ Dopamine0.7AntagonistAntipsychotic effect (positive symptoms)
D₁ Dopamine1.8AntagonistCognitive modulation
5-HT₂A Serotonin0.3AntagonistMood stabilization, EPS reduction
α₁-Adrenoceptor0.7AntagonistAutonomic effects, sedation
H₁ Histamine>100Weak antagonistMinimal sedation
M₁ Muscarinic>1000NegligibleLow anticholinergic effects

Metabolic Pathways and Enzymatic Interactions

Zuclopenthixol undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 playing dominant and complementary roles. In vitro studies using human liver microsomes demonstrate that co-incubation with selective inhibitors reduces zuclopenthixol metabolism by 75% with fluoxetine (CYP2D6 inhibitor), 68% with ketoconazole (CYP3A4 inhibitor), and nearly 100% with combined inhibition [2]. This is corroborated by therapeutic drug monitoring (TDM) data from 923 patient samples:

  • Inhibitors: Dose-corrected serum concentrations increased by 93% with fluoxetine, 78% with paroxetine (both CYP2D6 inhibitors), and 46% with levomepromazine (CYP3A4/2D6 inhibitor). Increases were dose-dependent (p<0.001) [2].
  • Inducers: Carbamazepine (CYP3A4 inducer) decreased concentrations by 67% in a dose-dependent manner (p<0.001) [2].Major metabolic pathways include:
  • N-Dealkylation: Cleavage of the piperazine-ethanol side chain, forming inactive metabolites.
  • Sulfoxidation: Oxidation of the thioxanthene sulfur atom.
  • Glucuronidation: Direct conjugation of the parent compound or phase I metabolites.The drug exhibits high protein binding (98%), primarily to albumin and alpha₁-acid glycoprotein, which may be displaced by competitors like warfarin [1] [4]. Genetic polymorphisms in CYP2D6 significantly impact clearance, necessitating dosage adjustments in poor metabolizers.

Pharmacokinetic Profiles: Absorption, Distribution, and Elimination

Zuclopenthixol pharmacokinetics vary substantially across its three primary formulations, influencing clinical application:

  • Zuclopenthixol Dihydrochloride (Oral Tablets):
  • Bioavailability: 49% due to significant first-pass metabolism.
  • Absorption: Peak plasma concentrations (Cₘₐₓ) reached within 4 hours.
  • Elimination: Half-life (t₁/₂) ≈ 20 hours, supporting twice-daily dosing.
  • Linearity: Dose-proportional exposure over 20–60 mg daily range [1] [7].

  • Zuclopenthixol Acetate (Short-Acting Injectable, Clopixol-Acuphase®):

  • Absorption: Slow release from intramuscular oil depot; Tₘₐₓ = 24–36 hours.
  • Duration: Therapeutic effects peak at 48–72 hours, subsiding over 2–3 days.
  • Applications: Acute agitation management [1] [3] [7].

  • Zuclopenthixol Decanoate (Long-Acting Injectable, Clopixol Depot®):

  • Absorption: Ultra-slow release from esterified fatty acid conjugate; Tₘₐₓ = 7 days.
  • Elimination: Extended apparent t₁/₂ ≈ 19 days due to "flip-flop kinetics" (absorption rate << elimination rate).
  • Steady State: Achieved after 8–12 weeks with 2–4 week injection intervals [1] [3] [7].

Table 3: Comparative Pharmacokinetic Parameters of Zuclopenthixol Formulations

ParameterOral DihydrochlorideAcetate InjectableDecanoate Injectable
Bioavailability49%~100%~100%
Tₘₐₓ4 hours36 hours7 days
Apparent t₁/₂20 hours2–3 days19 days
Protein Binding98%98%98%
Volume of Distribution (Vd)~20 L/kgSimilar to oralSimilar to oral
Primary EliminationFeces (metabolites)Feces (metabolites)Feces (metabolites)

Elimination occurs predominantly via hepatic metabolism, with excretion of metabolites in feces (biliary clearance). Renal excretion of unchanged drug is minimal (<1%). Age significantly impacts clearance, with elderly patients exhibiting 40–50% higher exposure than younger adults at equivalent doses [2] [7].

Properties

CAS Number

53772-83-1

Product Name

Zuclopenthixol

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

Molecular Formula

C22H25ClN2OS

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-

InChI Key

WFPIAZLQTJBIFN-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Solubility

slight
2.60e-03 g/L

Synonyms

4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol (-)-10-Camphorsulfonic Acid Salt; (Z)-Clopenthixol (-)-10-Camphorsulfonic Acid Salt; Cisordinol(-)-10-Camphorsulfonic Acid Salt; Clopixol (-)-10-Camphorsulfonic Acid Salt; cis-(

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.